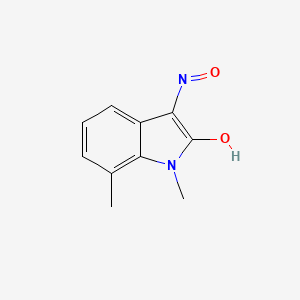

(3Z)-1,7-二甲基-1H-吲哚-2,3-二酮 3-肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Hydroxyimino)-1,7-dimethylindolin-2-one is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学研究应用

3-(Hydroxyimino)-1,7-dimethylindolin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

Target of Action

The primary target of (3Z)-1,7-dimethyl-1H-indole-2,3-dione 3-oxime is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is known that the compound interacts with its target, potentially leading to changes in the biochemical signals regulated by mapk10 .

Biochemical Pathways

The compound is likely to affect the pathways regulated by MAPK10. For instance, it has been shown that indirubin-3-oxime, a similar compound, can prevent H2O2-induced neuronal apoptosis by concurrently inhibiting GSK3β and the ERK pathway . It also stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway .

Pharmacokinetics

It is known that similar compounds are absorbed and excreted predominantly via the kidneys . The clearance from plasma is equivalent to the metabolic clearance because almost no unchanged compound is excreted .

Result of Action

It has been shown that similar compounds can suppress colistin resistance in klebsiella pneumoniae , indicating potential antimicrobial effects. Additionally, oximes have been shown to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one typically involves the reaction of 1,7-dimethylindolin-2-one with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to facilitate the formation of the hydroxyimino group at the 3-position of the indolinone ring .

Industrial Production Methods

While specific industrial production methods for 3-(Hydroxyimino)-1,7-dimethylindolin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(Hydroxyimino)-1,7-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted indolinone compounds. These products can have different biological and chemical properties, making them useful in various applications.

相似化合物的比较

Similar Compounds

- 3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine

- Ethyl cyanohydroxyiminoacetate

- 3-Hydroxyimino Quinic Acid

Uniqueness

3-(Hydroxyimino)-1,7-dimethylindolin-2-one is unique due to its specific structural features, such as the presence of the hydroxyimino group at the 3-position and the dimethyl substitution on the indolinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

生物活性

3-(Hydroxyimino)-1,7-dimethylindolin-2-one (commonly referred to as HI-1,7-DMI) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of HI-1,7-DMI, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

HI-1,7-DMI features a hydroxyimino functional group attached to an indolin-2-one structure, with methyl groups at the 1 and 7 positions. This unique arrangement contributes to its reactivity and biological interactions.

Molecular Formula : C11H12N2O

Antimicrobial Activity

Research indicates that HI-1,7-DMI exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacterial strains and fungi:

- Antibacterial Activity : HI-1,7-DMI has been tested against common bacterial strains, demonstrating significant inhibition of growth. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity : Preliminary studies suggest that HI-1,7-DMI may inhibit fungal growth, although further research is required to elucidate the specific targets involved.

Antiviral Potential

Investigations into the antiviral properties of HI-1,7-DMI have revealed promising results, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV):

- Mechanism of Action : The compound appears to interfere with viral replication processes. However, detailed studies are necessary to clarify the specific molecular interactions.

Anticancer Activity

The anticancer potential of HI-1,7-DMI has been explored in several studies:

- Cytotoxicity Testing : In vitro assays have shown that HI-1,7-DMI exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.47 μM against breast cancer cell lines in one study .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Breast Cancer | 1.47 | |

| Hep-G2 (Liver Cancer) | 0.9 - 4.5 | |

| KB (Oral Cancer) | 0.9 - 4.5 |

The biological activity of HI-1,7-DMI is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : Its structural features allow it to bind effectively to receptors that modulate cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of HI-1,7-DMI, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylindolin-2-one | Methyl group at position 1 | Lacks hydroxyimino group |

| 5-Amino-1-methylindolin-2-one | Amino group at position 5 | Different reactivity profile |

| 6-Methoxy-1-methylindolin-2-one | Methoxy group at position 6 | Altered electronic properties |

| 6-Chloro-1-methylindolin-2-one | Chlorine substituent at position 6 | Different reactivity due to halogen |

| 3-(Hydroxyimino)-1,7-dimethylindolin-2-one | Hydroxyimino group at positions 3 | Enhanced binding affinity for receptors |

Case Studies

Several case studies have highlighted the potential therapeutic applications of HI-1,7-DMI:

- Study on Antiviral Activity : A study demonstrated that HI-1,7-DMI significantly reduced viral load in infected cells when treated with the compound prior to virus exposure.

- Cytotoxicity in Cancer Research : In a series of experiments on cancer cell lines, HI-1,7-DMI was shown to induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

属性

IUPAC Name |

1,7-dimethyl-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(11-14)10(13)12(2)9(6)7/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDFXEXXLTUIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。